![molecular formula C21H24N2O3S B3202506 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide CAS No. 1021210-24-1](/img/structure/B3202506.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a potent inhibitor of the lysine-specific demethylase 5A (KDM5A), which has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Aplicaciones Científicas De Investigación
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide has been shown to be a potent inhibitor of KDM5A, which is a histone demethylase that plays a role in gene expression regulation. KDM5A has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, this compound has potential therapeutic applications in these diseases. Several studies have investigated the use of this compound in cancer treatment. For example, a study by Horton et al. (2016) showed that this compound inhibited the growth of triple-negative breast cancer cells in vitro and in vivo. Another study by Horton et al. (2017) demonstrated that this compound inhibited the growth of acute myeloid leukemia cells in vitro and in vivo. These studies suggest that this compound may be a promising therapeutic agent for cancer treatment.
Mecanismo De Acción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide inhibits KDM5A by binding to its catalytic domain, which prevents the demethylation of histone H3 lysine 4 (H3K4) and leads to an accumulation of H3K4me3. H3K4me3 is a histone modification that is associated with active gene expression. Therefore, this compound leads to an increase in gene expression of KDM5A target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. A study by Horton et al. (2016) showed that this compound inhibited the growth of triple-negative breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Horton et al. (2017) demonstrated that this compound inhibited the growth of acute myeloid leukemia cells by inducing differentiation and apoptosis. These studies suggest that this compound has anti-cancer effects. In addition, a study by Kruidenier et al. (2012) showed that this compound increased the expression of KDM5A target genes in HeLa cells. This suggests that this compound can modulate gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide is its potency and specificity for KDM5A. This compound has been shown to be a potent inhibitor of KDM5A with an IC50 value of 10 nM (Kruidenier et al., 2012). In addition, this compound has been shown to be selective for KDM5A over other histone demethylases (Kruidenier et al., 2012). However, one limitation of this compound is its solubility. This compound has limited solubility in water, which may limit its use in some experiments.
Direcciones Futuras
Several future directions for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide research can be identified. One direction is to investigate the use of this compound in combination with other therapies for cancer treatment. Another direction is to investigate the use of this compound in other diseases, such as neurodegenerative disorders and metabolic disorders. In addition, further studies are needed to investigate the mechanism of action of this compound and its effects on gene expression. Finally, the development of more potent and soluble KDM5A inhibitors may improve the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. This compound inhibits KDM5A by binding to its catalytic domain, which leads to an increase in gene expression of KDM5A target genes. This compound has been shown to have anti-cancer effects and is a potent and selective inhibitor of KDM5A. However, this compound has limited solubility in water, which may limit its use in some experiments. Further research is needed to investigate the therapeutic potential of this compound in various diseases and to develop more potent and soluble KDM5A inhibitors.
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-6-10-19(11-7-15)27(25,26)22-18-9-8-16-12-13-23(20(16)14-18)21(24)17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNTMHVDCLSAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.